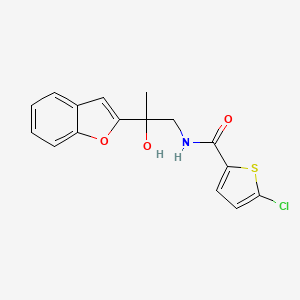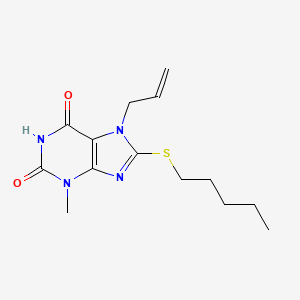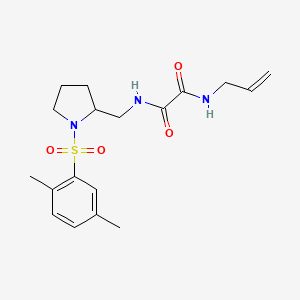![molecular formula C21H18N2O2 B2784749 3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one CAS No. 1022454-71-2](/img/structure/B2784749.png)
3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one, also known as TIPP, is a synthetic compound that belongs to the class of indenopyrazoles. TIPP has been extensively studied for its potential use in the field of medicinal chemistry due to its unique properties.
Mecanismo De Acción
3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one binds to the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the regulation of pain perception. 3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one has been shown to have a high affinity for the mu-opioid receptor, which results in the activation of downstream signaling pathways that ultimately lead to the inhibition of pain perception.
Biochemical and Physiological Effects
3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one has been shown to have a high degree of selectivity for the mu-opioid receptor, which results in a reduced risk of side effects compared to other opioid analgesics. 3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one has also been shown to have a longer duration of action compared to other opioid analgesics, which may lead to a reduced frequency of dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one has several advantages for use in lab experiments, including its high degree of selectivity for the mu-opioid receptor and its longer duration of action. However, 3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one's synthetic nature may limit its use in certain experiments due to potential issues with purity and reproducibility.
Direcciones Futuras
There are several potential future directions for 3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one research, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of 3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one's pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one and its potential for use in the treatment of pain and cancer.
Métodos De Síntesis
3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one can be synthesized using a variety of methods, including the reaction of indenone with hydrazine hydrate and tert-butyl carbazate, followed by acylation with phenyl isocyanate. Alternatively, 3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one can be synthesized using the reaction of indenone with hydrazine hydrate and tert-butyl carbazate, followed by acylation with phenyl isocyanate and cyclization with polyphosphoric acid.
Aplicaciones Científicas De Investigación
3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one has been studied for its potential use as an analgesic agent due to its ability to bind to the mu-opioid receptor. 3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-benzoyl-3-tert-butylindeno[1,2-c]pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-21(2,3)19-16-17(14-11-7-8-12-15(14)18(16)24)22-23(19)20(25)13-9-5-4-6-10-13/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISNYSJKZPFULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NN1C(=O)C3=CC=CC=C3)C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2784668.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-difluorobenzamide](/img/structure/B2784669.png)
![N1-isopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2784671.png)



![2-Methyl-5-((4-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2784679.png)



![3-Benzyl-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2784684.png)
![2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2784685.png)

